1-(4-(Tert-butyl)benzyl)-2-(4-chlorostyryl)-1H-1,3-benzimidazole
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Overview
Description
- The tert-butylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
- The chlorostyryl group can be introduced through a Heck coupling reaction between a suitable styrene derivative and a halogenated benzimidazole intermediate.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Catalysts and reagents that are cost-effective and readily available.
- Purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Mechanism of Action
Target of Action
The compound “1-(4-(Tert-butyl)benzyl)-2-(4-chlorostyryl)-1H-1,3-benzimidazole” contains a benzimidazole moiety, which is a key component in many bioactive molecules . The specific targets of this compound would depend on the exact configuration and substitution pattern of the molecule.
Mode of Action
The mode of action would depend on the specific targets of the compound. The benzimidazole moiety is known for its versatile biological activities, which can range from antimicrobial to anticancer effects .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. The tert-butyl group is known for its unique reactivity pattern and its implication in biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Tert-butyl)benzyl)-2-(4-chlorostyryl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of Benzimidazole Core:
- Starting with o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
- Example: o-phenylenediamine reacting with formic acid.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Tert-butyl)benzyl)-2-(4-chlorostyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products:
- Oxidation products may include benzimidazole N-oxides.
- Reduction products may include amines.
- Substitution reactions yield various substituted benzimidazole derivatives.
Scientific Research Applications
1-(4-(Tert-butyl)benzyl)-2-(4-chlorostyryl)-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(4-chlorophenyl)benzimidazole share structural similarities.
Styrylbenzimidazoles: Compounds with styryl groups attached to the benzimidazole core, such as 2-styrylbenzimidazole.
Uniqueness: 1-(4-(Tert-butyl)benzyl)-2-(4-chlorostyryl)-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. The presence of both tert-butylbenzyl and chlorostyryl groups may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-2-[(E)-2-(4-chlorophenyl)ethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2/c1-26(2,3)21-13-8-20(9-14-21)18-29-24-7-5-4-6-23(24)28-25(29)17-12-19-10-15-22(27)16-11-19/h4-17H,18H2,1-3H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIHJFWEDHMHPZ-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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